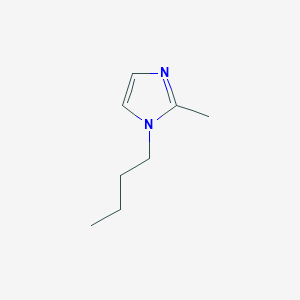
1-Butyl-2-methylimidazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-butyl-2-methylimidazole and related compounds typically involves the alkylation of imidazole with appropriate alkyl halides or through condensation reactions involving imidazole derivatives. For example, 1-butyl-3-methylimidazolium bromide, a related compound, can be synthesized directly from 1-butyl-3-methylimidazole and sodium borohydride, showcasing the versatility in synthesizing imidazole derivatives (Bolt & Curran, 2017).
Molecular Structure Analysis
The molecular structure of 1-butyl-2-methylimidazole includes a core imidazole ring substituted with a butyl and a methyl group at the 1 and 2 positions, respectively. This structure is pivotal for its chemical behavior and interactions. Structural analysis can be conducted through techniques such as X-ray diffraction, showcasing the compound's solid-state configuration and providing insights into its molecular geometry and electronic structure.
Chemical Reactions and Properties
1-Butyl-2-methylimidazole participates in various chemical reactions, leveraging its imidazole ring and alkyl substituents. It can act as a precursor for synthesizing ionic liquids, demonstrating its utility in green chemistry applications. For instance, its derivatives have been used in the synthesis of ionic liquids with low melting points and in reactions as solvents or catalysts, highlighting their significance in enhancing reaction conditions and sustainability (Katritzky et al., 2005).
Aplicaciones Científicas De Investigación
Green Chemistry Applications : 1-Butyl-3-methylimidazolium fluoride hydrate, closely related to 1-Butyl-2-methylimidazole, was identified as a decomposition product in ionic liquid purification, highlighting the need for careful handling of these compounds due to potential hazards and unknown stability in green solvent applications (Swatloski, Holbrey, & Rogers, 2003).
Pharmaceutical Synthesis : In the field of pharmaceuticals, 1-Butyl-3-methylimidazolium hexafluorophosphate has been used as a solvent in the sonochemical reaction of 1-methylimidazole, resulting in compounds with potential pharmacological applications (Jacob et al., 2005).
Polymer Science : For polymer science, 1-Butyl-3-methylimidazolium hexafluorophosphate has been used as a solvent in the copper(I) mediated living radical polymerization of methyl methacrylate, enhancing the reaction rate and yielding narrow polydispersity polymers (Carmichael, Haddleton, Bon, & Seddon, 2000).
Antiviral Applications : The synthesis of long-chain 1-alkylimidazoles and medium-chain 1-alkyl-2-methylimidazoles, which include 1-butyl-2-methylimidazole, has been explored for their antiviral properties (Calvino-Casilda, Martín-Aranda, & López-Peinado, 2009).
Corrosion Inhibition : 1-Butyl-3-methyl-1H-benzimidazolium iodide, a derivative, has been studied as a corrosion inhibitor for mild steel in sulfuric acid solution, demonstrating its effectiveness in protecting metals (Zheng et al., 2014).
Catalysis : The compound has also been utilized in catalysis. For instance, 1-Butyl-3-methylimidazol-2-ylidene borane, synthesized from 1-butyl-3-methylimidazolium bromide, shows promise in radical, ionic, and metal-catalyzed reactions (Bolt & Curran, 2017).
Bioresource Dissolution : In another application, 1-butyl-3-methylimidazolium chloride has been shown to dissolve cellulose without pretreatment, providing an alternative to traditional solvents for processing this important bioresource (Swatloski, Spear, Holbrey, & Rogers, 2002).
Propiedades
IUPAC Name |
1-butyl-2-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-3-4-6-10-7-5-9-8(10)2/h5,7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLZPGRDRYCVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307969 | |
| Record name | 1-butyl-2-methylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2-methylimidazole | |
CAS RN |
13435-22-8 | |
| Record name | 1-Butyl-2-methyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13435-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 200686 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013435228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13435-22-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-butyl-2-methylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-2-methylimidazol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Butyl-2-methylimidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ35BVE6F2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)





![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)